An In-depth Technical Guide on the Core Basic Properties of 3,5-Dichloropyrazin-2(1H)-one
An In-depth Technical Guide on the Core Basic Properties of 3,5-Dichloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3,5-Dichloropyrazin-2(1H)-one. The information presented herein is intended to support research and development activities by providing key data points, experimental context, and procedural outlines relevant to the handling and characterization of this compound.
Core Chemical Properties and Data
3,5-Dichloropyrazin-2(1H)-one is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O.[1][2] Its chemical structure consists of a pyrazinone ring substituted with two chlorine atoms.
Table 1: Physicochemical Properties of 3,5-Dichloropyrazin-2(1H)-one
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][2] |
| Molecular Weight | 164.98 g/mol | [1][2] |
| CAS Number | 130879-62-8 | [1][2] |
| Melting Point | Data not available. (Note: The related compound 3,5-Dichloropyrazin-2-amine has a reported melting point of 200-202 °C[3][4]) | N/A |
| Boiling Point | Data not available. | N/A |
| Aqueous Solubility | Data not available. | N/A |
| pKa | Data not available. | N/A |
Synthesis and Characterization
Characterization of 3,5-Dichloropyrazin-2(1H)-one would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.
Table 2: Spectroscopic and Analytical Data (General)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the proton on the pyrazinone ring. |
| ¹³C NMR | Resonances for the four carbon atoms in the heterocyclic ring, including the carbonyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, C=N, and C-Cl functional groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Detailed experimental protocols for determining the basic properties of 3,5-Dichloropyrazin-2(1H)-one are not available for this specific compound. However, the following sections outline general and widely accepted methodologies that can be adapted for its characterization.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary melting point technique.
Protocol:
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A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[6]
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for its application in different experimental settings. A qualitative and semi-quantitative approach is often initially employed.
Protocol:
-
Add a small, measured amount of the solute (e.g., 1-5 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 0.1 mL) to the test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Observe if the solid dissolves completely.
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If the solid does not dissolve, the mixture can be gently heated to assess solubility at elevated temperatures.
-
Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For heterocyclic compounds, spectrophotometric or potentiometric titration methods are commonly used.
Spectrophotometric Protocol:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve the compound in each buffer solution to a known concentration.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, often by plotting absorbance versus pH and finding the inflection point of the resulting sigmoidal curve.
Biological Activity and Experimental Workflow
Derivatives of 3,5-Dichloropyrazin-2(1H)-one have been reported to exhibit fungicidal activity.[7] While the specific mechanism of action for this compound is not detailed in the available literature, a general experimental workflow for assessing antifungal activity is presented below.
General Workflow for Fungicidal Activity Assay
The following diagram illustrates a typical workflow for evaluating the fungicidal properties of a test compound.
This workflow begins with the preparation of a standardized fungal spore suspension and serial dilutions of the test compound. The spores are then exposed to the compound for various contact times. Following exposure, an aliquot is subcultured onto a growth medium to assess the viability of the fungi. The absence or presence of fungal growth is then used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[3][5][8][9][10]
Signaling Pathways
Specific signaling pathways targeted by 3,5-Dichloropyrazin-2(1H)-one to exert its fungicidal effects have not been elucidated in the reviewed literature. However, many antifungal agents that are heterocyclic in nature are known to interfere with essential cellular processes in fungi. A common mechanism involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. Disruption of this pathway leads to altered membrane fluidity and permeability, ultimately resulting in cell death.
The following diagram provides a generalized representation of the ergosterol biosynthesis pathway, a common target for antifungal drugs.
This simplified pathway illustrates the conversion of lanosterol to ergosterol, a critical step that is often targeted by azole and other heterocyclic antifungal agents. Inhibition of enzymes like 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane. While it is not confirmed that 3,5-Dichloropyrazin-2(1H)-one acts via this specific mechanism, it represents a common and well-studied antifungal signaling pathway.
References
- 1. Synthesis and antifungal activities in vitro of novel pyrazino [2,1-a] isoquinolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. scribd.com [scribd.com]
- 4. 2-AMINO-3,5-DICHLOROPYRAZINE | 873-42-7 [chemicalbook.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Design and synthesis of novel pyrazino[2,1-a]isoquinolin derivatives with potent antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microchemlab.com [microchemlab.com]
- 9. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
